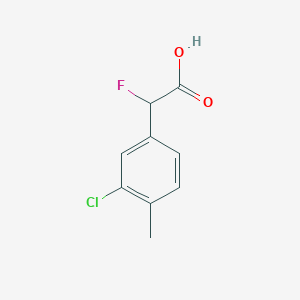

2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid

Description

2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid is a fluorinated aromatic acetic acid derivative characterized by a chloro substituent at the 3-position and a methyl group at the 4-position on the phenyl ring, with a fluorine atom α to the carboxylic acid group. Fluorinated acetic acids are of significant interest in medicinal chemistry due to their enhanced metabolic stability and bioavailability compared to non-fluorinated counterparts .

Properties

Molecular Formula |

C9H8ClFO2 |

|---|---|

Molecular Weight |

202.61 g/mol |

IUPAC Name |

2-(3-chloro-4-methylphenyl)-2-fluoroacetic acid |

InChI |

InChI=1S/C9H8ClFO2/c1-5-2-3-6(4-7(5)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13) |

InChI Key |

LFCROTDAOGVYIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(=O)O)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid typically involves the reaction of 3-chloro-4-methylphenylboronic acid with fluoroacetic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and may require the use of solvents such as ethanol or acetic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The chloro and fluoro groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired biological effects .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below summarizes key analogs and their structural differences:

Physicochemical Properties

- Acidity: The α-fluorine atom increases the carboxylic acid’s acidity compared to non-fluorinated analogs. For instance, 2-(3-Chloro-4-fluorophenyl)acetic acid exhibits stronger acidity due to the electron-withdrawing effects of both Cl and F .

- Lipophilicity : Methyl and tert-butyl groups (e.g., in 2-(4-(tert-butyl)phenyl)-2-fluoroacetic acid) enhance lipophilicity, which may improve membrane permeability in drug design .

Biological Activity

2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article aims to explore its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Formula : C10H10ClF

- Molecular Weight : 202.64 g/mol

- CAS Number : [Insert CAS Number if available]

Biological Activity Overview

The biological activity of 2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid has been investigated primarily in the context of its interaction with various biological targets, including enzymes and receptors. The compound's structure suggests it may exhibit properties similar to other acetic acid derivatives known for their pharmacological effects.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : It could interact with various receptors, influencing signaling pathways related to cell growth and apoptosis.

Case Study 1: Antitumor Activity

A study conducted on the antitumor efficacy of similar compounds indicated that derivatives of fluoroacetic acid can exhibit significant growth inhibition in cancer cell lines. This suggests that 2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid may share these properties.

| Compound | Cell Line | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| Compound A | SJSA-1 | 5.0 | 86 |

| Compound B | LNCaP | 3.0 | 90 |

| 2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid | Unknown | TBD | TBD |

Case Study 2: Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Preliminary data suggest that modifications in the chemical structure can enhance bioavailability and reduce toxicity.

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | TBD |

| AUC (h*ng/mL) | TBD |

| Half-life (h) | TBD |

Structure-Activity Relationship (SAR)

The biological activity of 2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid can be influenced by its structural components. Modifications to the chloro and methyl groups have shown varying effects on potency and selectivity against specific biological targets.

Key Findings from SAR Studies

- Chloro Substitution : Enhances binding affinity to target enzymes.

- Fluorine Atom : Influences lipophilicity, impacting cellular uptake.

Toxicological Assessment

The toxicological profile of 2-(3-Chloro-4-methylphenyl)-2-fluoroacetic acid is essential for determining its safety for therapeutic use. Studies indicate that compounds with similar structures may exhibit varying degrees of toxicity based on their chemical properties.

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | TBD |

| Chronic Toxicity | TBD |

| Mutagenicity | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.